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Compound of Interest

Compound Name: AV-105

Cat. No.: B605694

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, "AV-105" does not correspond to a publicly documented in
vivo imaging agent. The following application notes and protocols are based on a hypothetical
small molecule fluorescent probe targeting the PISK/Akt signaling pathway for illustrative
purposes. All data and specific experimental parameters are representative examples and
should be replaced with validated information for any actual imaging agent.

Introduction

AV-105 is a novel, hypothetical small molecule fluorescent probe designed for the non-invasive
in vivo imaging of Phosphoinositide 3-kinase (PI3K) activity. The PI3K/Akt signaling pathway is
a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a
hallmark of many cancers. AV-105 is engineered to be minimally fluorescent in its native state,
exhibiting a significant increase in fluorescence upon interaction with activated PI3K, thus
enabling the visualization of tumor tissues with high pathway activity. These characteristics
make AV-105 a promising tool for preclinical cancer research, allowing for real-time monitoring
of tumor growth and response to therapy.[1][2]

Principle of the Assay

AV-105 operates as an activatable fluorescent probe. Its mechanism of action is based on a
specific binding event with the phosphorylated lipid products of PI3K. Upon intravenous
administration, AV-105 distributes systemically. In tissues with high PI3K activity, the probe
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binds to its target, leading to a conformational change that relieves a self-quenching
mechanism and initiates a strong fluorescent signal. This "turn-on" mechanism provides a high
signal-to-noise ratio, enabling sensitive detection of PI3K activity in vivo.

Hypothetical Sighaling Pathway for AV-105 Activation
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Caption: Hypothetical signaling pathway showing AV-105 activation.
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Quantitative Data Summary

The following tables summarize hypothetical quantitative data for AV-105, which should be

determined empirically for any new imaging agent.

Table 1: Physicochemical and Optical Properties of AV-

105
Property Value
Molecular Weight < 600 Da
Excitation Wavelength (max) 650 nm
Emission Wavelength (max) 680 nm
Quantum Yield (activated) ~0.25

Solubility

Soluble in DMSO, PBS with <1% DMSO

Purity (HPLC)

>98%

Table 2: Hypothetical Pharmacokinetic Parameters of

AV-105 in Mice

Parameter

Value

Administration Route

Intravenous (tail vein)

Dose

10 mg/kg

Half-life (%)

2.5 hours

Peak Tumor Accumulation

6 hours post-injection

Clearance

Primarily renal

Table 3: Hypothetical Biodistribution of AV-105 in Tumor-
Bearing Mice (6h post-injection)
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Organ % Injected Dose per Gram (%IDI/g)
Tumor 85+1.2

Blood 1.2+0.3

Liver 45+0.8

Spleen 2105

Kidneys 152+25

Lungs 18+04

Muscle 09+0.2

Experimental Protocols

Reagent Preparation
e AV-105 Stock Solution (10 mM):

o Calculate the required mass of AV-105 for the desired volume.

o Dissolve the AV-105 powder in anhydrous Dimethyl Sulfoxide (DMSO).
o Vortex thoroughly until fully dissolved.

o Store at -20°C, protected from light.

e Dosing Solution (1 mg/mL):

o

Warm the AV-105 stock solution to room temperature.

[¢]

Dilute the stock solution in sterile Phosphate-Buffered Saline (PBS) to a final concentration
of 1 mg/mL. The final DMSO concentration should not exceed 5% to avoid toxicity.

[¢]

Vortex briefly and ensure the solution is clear.

[e]

Prepare fresh on the day of the experiment.
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Animal Models

e Species: Nude mice (athymic nu/nu) or other appropriate immunocompromised strains.

e Tumor Model: Subcutaneous xenografts of a human cancer cell line with known PI3K
pathway activation (e.g., U87-MG glioblastoma).

e Tumor Induction: Inject 1 x 10”6 cells in 100 pL of a 1:1 mixture of PBS and Matrigel
subcutaneously into the flank of each mouse.

e Monitoring: Allow tumors to grow to a palpable size (approximately 100-150 mm3) before
imaging.

In Vivo Imaging Workflow

The following diagram outlines the general workflow for an in vivo imaging experiment with AV-
105.
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Experimental Workflow for In Vivo Imaging with AV-105
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Caption: A typical workflow for in vivo imaging experiments.
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Detailed Imaging Protocol

e Animal Preparation:

o Anesthetize the tumor-bearing mouse using isoflurane (2-3% for induction, 1-2% for
maintenance).

o Place the mouse on a heated stage within the imaging system to maintain body
temperature.

o Confirm proper anesthetic depth by checking for a lack of pedal reflex.
e Baseline Imaging:

o Acquire a pre-injection (baseline) fluorescence image using the appropriate filter set for
AV-105 (e.g., Excitation: 640 nm, Emission: 680 nm).

o Acquire a photographic image for anatomical reference.
e Administration of AV-105:

o Administer the prepared AV-105 dosing solution via tail vein injection at a dose of 10
mg/kg.

» Longitudinal Imaging:

o Acquire fluorescence and photographic images at multiple time points post-injection (e.g.,
30 minutes, 1, 3, 6, 12, and 24 hours) to determine the optimal imaging window.

e Data Analysis:

[¢]

Using the imaging system's software, draw Regions of Interest (ROIs) around the tumor
and a contralateral non-tumor area (e.g., muscle) on each image.

[¢]

Quantify the average radiant efficiency or fluorescence intensity within each ROI.

o

Calculate the tumor-to-background ratio (TBR) at each time point.
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Ex Vivo Validation (Optional but Recommended)

At the final imaging time point, euthanize the mouse.

» Immediately re-image the intact mouse to confirm the in vivo signal.

o Dissect the tumor and major organs (liver, spleen, kidneys, lungs, muscle).

o Arrange the organs in the imaging chamber and acquire a final ex vivo fluorescence image

to confirm signal localization.

o Proceed with biodistribution studies or histology to correlate the imaging signal with tissue-

level data.

Troubleshooting

Issue

Possible Cause

Suggested Solution

No or Low Signal in Tumor

- Incorrect filter set used.-
Inactive compound.- Low
target expression in the tumor

model.- Poor biodistribution.

- Verify excitation/emission
filters.- Confirm compound
activity with an in vitro assay.-
Validate target expression in
the tumor model via IHC or
Western Blot.- Perform

biodistribution studies.

High Background Signal

- Autofluorescence from chow
or animal fur.- Suboptimal
imaging window.- Probe
instability or non-specific

binding.

- Switch to a low-
autofluorescence chow for 1-2
weeks prior to imaging.-
Optimize imaging time point;
later time points may show
better clearance.- Assess
probe stability and specificity in

vitro.

Signal in Non-Target Organs

- Natural clearance pathway of

the probe (e.g., kidneys, liver).

- This is expected. Compare
the signal intensity in the tumor
to that in clearance organs to

assess specificity.
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Safety and Handling

e Handle AV-105 in a well-ventilated area.

o Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and
safety glasses.

o Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.

» Dispose of all waste materials in accordance with institutional guidelines for chemical waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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